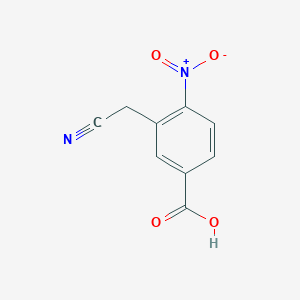

3-(Cyanomethyl)-4-nitrobenzoic acid

概要

説明

ラクトール一水和物は、乳糖から誘導された糖アルコールです。さまざまな食品製品中の低カロリー甘味料として、および医療用途における緩下剤として一般的に使用されています。 ラクトール一水和物は、スクロースの約30〜40%の甘味があり、その安定性で知られており、ベーキングやその他の食品の調製に適しています .

準備方法

合成経路と反応条件: ラクトール一水和物は、乳糖の水素化によって合成されます。このプロセスは、乳糖を水に溶解し、触媒(通常はラネーニッケル)の存在下で水素ガスを加えることを伴います。 水素化反応は、乳糖のカルボニル基を還元してラクトールを生成します .

工業生産方法: ラクトール一水和物の工業生産には、いくつかの手順が含まれます。

水素化: 乳糖を水に溶解し、ラネーニッケルを触媒として使用して水素化します。

化学反応の分析

反応の種類: ラクトール一水和物は、次のようないくつかの種類の化学反応を起こします。

酸化: ラクトールは、酸化されてラクトビオン酸を生成できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと硝酸が含まれます。

主な生成物:

酸化: ラクトビオン酸。

還元: ラクトール一水和物.

科学的研究の応用

Research has indicated that compounds similar to 3-(Cyanomethyl)-4-nitrobenzoic acid exhibit significant biological activities. For instance, derivatives of nitrobenzoic acids have been studied for their potential as anti-cancer agents and antimicrobial properties. The nitro group is known to play a crucial role in the mechanism of action against various pathogens.

Environmental Applications

Due to its structure, this compound can be utilized in environmental science for the degradation of nitroaromatic pollutants. Studies have shown that certain microbial strains can metabolize nitroaromatic compounds, making them useful in bioremediation efforts. The compound's ability to serve as a substrate for microbial degradation pathways highlights its potential for environmental cleanup applications.

Material Science

In material science, derivatives of this compound are being explored for their role in synthesizing polymers and other materials with specific properties. The incorporation of functional groups such as cyanomethyl can enhance the thermal stability and mechanical properties of polymer matrices.

Case Studies

Several case studies illustrate the practical applications of this compound:

- Case Study 1 : A study published in a peer-reviewed journal demonstrated the use of nitrobenzoic acids in developing new anti-cancer agents. The researchers synthesized various derivatives and tested their efficacy against cancer cell lines, revealing promising results for compounds containing the cyanomethyl group.

- Case Study 2 : In environmental chemistry, researchers investigated the biodegradation pathways of nitroaromatic compounds using microbial cultures. The study highlighted how this compound could serve as a model compound for understanding degradation mechanisms and developing bioremediation strategies.

作用機序

ラクトール一水和物は、主に浸透圧的特性を通じて効果を発揮します。浸透圧性緩下剤として、小腸に高浸透圧環境を作り出し、水を消化管に引き込みます。この水分の増加により便が軟化し、排便が促進されます。 結腸では、ラクトールは短鎖脂肪酸に分解され、さらに浸透圧を高め、蠕動運動を刺激します .

類似化合物との比較

ラクトール一水和物は、ソルビトール、マンニトール、キシリトールなどの他の糖アルコールと比較されることがよくあります。以下は、比較の要点です。

ソルビトール: 低カロリー甘味料および緩下剤としての使用において、ラクトールと同様です。ソルビトールは、乳糖ではなくブドウ糖から誘導されます。

マンニトール: 甘味料および緩下剤としても使用されますが、化学構造が異なり、マンノースから誘導されます。

キシリトール: キシリトールは、歯科的な利点で知られており、砂糖不使用のガムやキャンディーの甘味料として使用されます。 .

ラクトール一水和物のユニークさ:

ソース: 乳糖から誘導され、他の糖アルコールの中でユニークです。

安定性: 特にベーキング用途において高い安定性を示します。

プレバイオティク効果: プレバイオティクとして作用し、結腸の健康を促進します

類似化合物:

- ソルビトール

- マンニトール

- キシリトール

生物活性

3-(Cyanomethyl)-4-nitrobenzoic acid, a nitro-substituted aromatic compound, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₈H₆N₂O₃

- Molecular Weight : 178.14 g/mol

- CAS Number : 104825-21-0

This compound features a cyanomethyl group and a nitro group attached to a benzoic acid framework, which contributes to its reactivity and biological activity.

1. Antimicrobial Activity

Nitro compounds are well-known for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial effects against various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the reduction of the nitro group, leading to the formation of reactive intermediates that can damage bacterial DNA.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli (G-) | 15 |

| Klebsiella pneumoniae (G-) | 12 |

| Staphylococcus aureus (G+) | 18 |

These results suggest potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .

2. Anti-inflammatory Activity

The compound has shown promise in modulating inflammatory responses. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α, which are critical in the pathogenesis of various inflammatory diseases. This effect may be attributed to the nitro group’s ability to interact with cellular signaling pathways involved in inflammation .

3. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. This activity is particularly relevant for developing new chemotherapeutic agents targeting specific cancer types .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. The compound was tested using the agar diffusion method, revealing significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an alternative treatment option in antibiotic resistance scenarios.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments were conducted to assess the anti-inflammatory effects of this compound on macrophage cell lines. Results indicated a marked reduction in nitric oxide production and inflammatory cytokine release upon treatment with varying concentrations of this compound, supporting its role as an anti-inflammatory agent.

特性

IUPAC Name |

3-(cyanomethyl)-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c10-4-3-6-5-7(9(12)13)1-2-8(6)11(14)15/h1-2,5H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWMKJWDGKJFAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)CC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30544068 | |

| Record name | 3-(Cyanomethyl)-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104825-21-0 | |

| Record name | 3-(Cyanomethyl)-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。